Pygenic acid B

Description

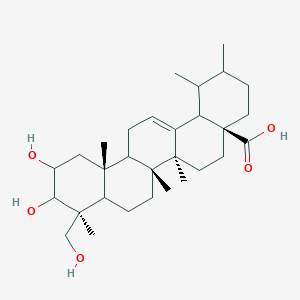

Pygenic acid B (2α,3α,24-trihydroxyurs-12-en-28-oic acid; CAS No. 89786-83-4) is a pentacyclic triterpenoid of the ursane class, isolated from medicinal plants such as Tripterygium wilfordii (雷公藤) . Its molecular formula is C₃₀H₄₈O₅, featuring hydroxyl groups at positions 2α, 3α, and 24, and a carboxylic acid moiety at position 28 . This compound is structurally characterized by its ursane skeleton, which is distinct from oleanane or lupane triterpenoids due to the arrangement of methyl groups on the pentacyclic core.

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27+,28+,29+,30-/m0/s1 |

InChI Key |

JXSVIVRDWWRQRT-CDQDJSLKSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pygenic acid B is typically isolated from natural sources rather than synthesized through chemical routes. The leaves of Glochidion obliquum are the primary source of this compound . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources, which limits its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Pygenic acid B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Pygenic acid B has several scientific research applications, including:

Mechanism of Action

Pygenic acid B exerts its effects through several mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Antioxidant Activity: It scavenges peroxynitrite (ONOO-), reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Pygenic Acid B vs. Corosolic Acid

Corosolic acid (2α-hydroxyursolic acid; CAS No. 4547-24-4) is an ursane-type triterpenoid with hydroxylation at position 2α.

Key Differences :

This compound vs. Oleanolic Acid

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid; CAS No. 508-02-1) is an oleanane-type triterpenoid.

Key Differences :

- The oleanane skeleton in oleanolic acid confers distinct receptor-binding properties compared to the ursane core of this compound.

This compound vs. Lup-20(29)-ene-3α,23-diol

This lupane-type triterpenoid (CAS No. 89498-91-9) shares functional groups with this compound but differs in core structure.

| Parameter | This compound | Lup-20(29)-ene-3α,23-diol |

|---|---|---|

| Skeleton | Ursane | Lupane |

| Functional Groups | 2α,3α,24-trihydroxy, 28-COOH | 3α,23-diol |

| Bioactivities | Inferred: Anticancer | Limited data; potential anti-inflammatory |

Key Differences :

- Lupane triterpenoids often exhibit immunomodulatory effects, whereas ursanes like this compound may prioritize apoptosis induction .

Functional Comparison with Pharmacologically Active Analogs

Anticancer Mechanisms

- Pygenic Acid A (PA): A closely related compound, PA inhibits metastasis by suppressing Akt, STAT3, and p38 MAPK signaling, while inducing ER stress and anoikis in breast cancer cells . This compound’s additional hydroxyl groups may enhance these effects by modulating redox balance or protein interactions.

- Corosolic Acid : Activates IRE-1α/JNK and PERK/CHOP pathways, leading to caspase-dependent apoptosis in prostate cancer . This compound’s trihydroxy configuration may similarly amplify ER stress responses.

Metabolic and Anti-inflammatory Profiles

- Oleanolic Acid: Modulates lipid metabolism and NF-κB-driven inflammation, properties less studied in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.